molecular formula C10H9BrF3NO2 B14050666 1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one

1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one

Cat. No.: B14050666
M. Wt: 312.08 g/mol
InChI Key: ITEFOEIJINPPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethoxy group, an amino group, and a bromopropanone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves multiple steps. One common method starts with the commercially available 4-(trifluoromethoxy)aniline. This compound undergoes bromination to introduce the bromine atom at the desired position. The resulting intermediate is then subjected to a series of reactions, including amination and ketone formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under various conditions, including basic or acidic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols

Scientific Research Applications

1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the amino group may participate in hydrogen bonding and other interactions. The bromopropanone moiety can act as a reactive site for further chemical modifications, influencing the compound’s overall activity and effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(trifluoromethoxy)benzoxazole: This compound shares the trifluoromethoxy and amino groups but differs in its core structure.

    2-Amino-5-(trifluoromethoxy)benzoic acid: Similar functional groups but with a carboxylic acid moiety instead of a bromopropanone.

Uniqueness

1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of the bromine atom provides a site for substitution reactions, while the trifluoromethoxy group enhances stability and bioactivity.

This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C10H9BrF3NO2

Molecular Weight

312.08 g/mol

IUPAC Name

1-[2-amino-5-(trifluoromethoxy)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NO2/c1-5(11)9(16)7-4-6(2-3-8(7)15)17-10(12,13)14/h2-5H,15H2,1H3

InChI Key

ITEFOEIJINPPNC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)OC(F)(F)F)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.